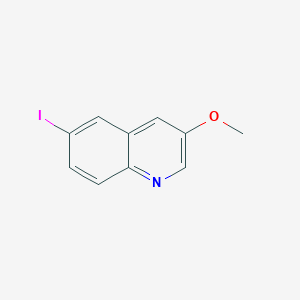
6-Iodo-3-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8INO. It is a derivative of quinoline, where the hydrogen atoms at positions 6 and 3 are replaced by iodine and methoxy groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methoxyquinoline typically involves the iodination of 3-methoxyquinoline. One common method is the reaction of 3-methoxyquinoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 6-position of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids, alkynes.
Major Products Formed
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline-3-carboxaldehyde.
Coupling Products: Biaryl and alkynyl quinoline derivatives
Scientific Research Applications
6-Iodo-3-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antimicrobial and anticancer agents. .
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Its derivatives are explored for their luminescent properties and potential use in organic light-emitting diodes (OLEDs).
Chemical Synthesis: It is a valuable intermediate in the synthesis of complex heterocyclic compounds and natural products.
Mechanism of Action
The mechanism of action of 6-Iodo-3-methoxyquinoline and its derivatives often involves the induction of oxidative stress in target cells. For example, in cancer cells, it can induce oxidative DNA damage, leading to cell cycle arrest and apoptosis. The compound interacts with cellular redox systems, altering the balance between reduced and oxidized glutathione, which contributes to its cytotoxic effects . Additionally, it can inhibit specific enzymes or receptors, disrupting essential cellular pathways .
Comparison with Similar Compounds
6-Iodo-3-methoxyquinoline can be compared with other iodoquinoline derivatives, such as:
6-Iodoquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Iodoquinoline: Iodine is at the 3-position instead of the 6-position, leading to different chemical properties.
6-Bromo-3-methoxyquinoline: Bromine replaces iodine, which can influence the compound’s reactivity and interactions with biological targets
The presence of both iodine and methoxy groups in this compound makes it unique, as it combines the electronic effects of both substituents, potentially enhancing its reactivity and biological activity .
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
6-iodo-3-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3 |
InChI Key |
ZFXZCARHKWKLCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


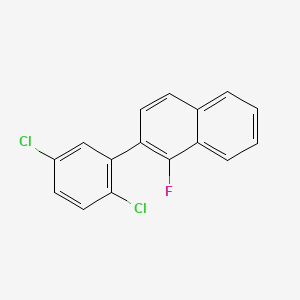

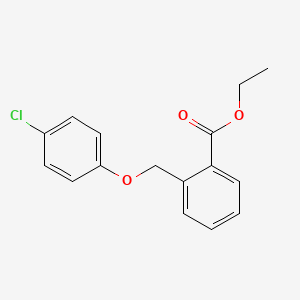
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)

![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)
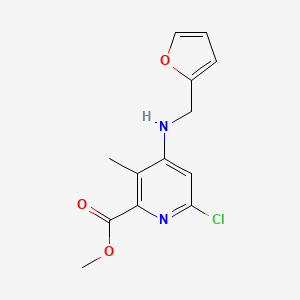
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)

![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)
![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)
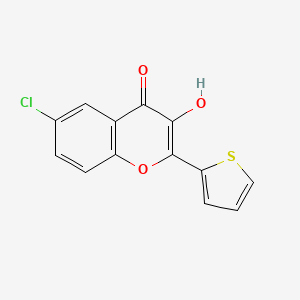
![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
